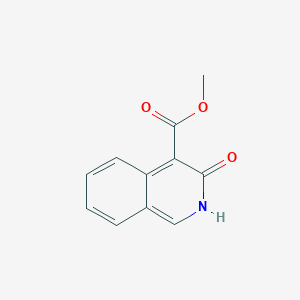
Methyl 3-hydroxyisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxyisoquinoline-4-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxyisoquinoline-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a modified Larock method enables a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols followed by dehydrogenation with diisopropyl azodicarboxylate . Another method involves the use of visible-light-mediated aerobic dehydrogenation reactions, which provide a variety of substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient methodologies. These methods often utilize commercially available reagents and catalysts to ensure high yields and purity. For example, the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines under mild conditions has been reported .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 3-hydroxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives are known to interact with the central nervous system, exhibiting effects such as analgesia and sedation .
Comparison with Similar Compounds
Methyl 3-hydroxyisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the hydroxyl and carboxylate groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Indole: Another heterocyclic compound with a similar aromatic structure but different nitrogen placement.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit unique biological activities compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-6H,1H3,(H,12,13) |
InChI Key |
DYCVZYQOFTZNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















